3,4-Dimethylhexan-1-amine hydrochloride
Description
Structure
3D Structure of Parent
Properties
Molecular Formula |
C8H20ClN |
|---|---|
Molecular Weight |
165.70 g/mol |
IUPAC Name |
3,4-dimethylhexan-1-amine;hydrochloride |
InChI |
InChI=1S/C8H19N.ClH/c1-4-7(2)8(3)5-6-9;/h7-8H,4-6,9H2,1-3H3;1H |
InChI Key |
JNBHELSRCMULFU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C)CCN.Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3,4 Dimethylhexan 1 Amine Hydrochloride
Stereoselective and Enantioselective Synthesis Approaches
The presence of two contiguous stereocenters at the C3 and C4 positions of 3,4-Dimethylhexan-1-amine (B13611151) requires synthetic methods that can control both the relative and absolute stereochemistry. Stereoselective and enantioselective strategies are designed to generate a specific stereoisomer out of the possible four (3R,4R; 3S,4S; 3R,4S; 3S,4R). These approaches are critical for producing single-isomer products, which is often a requirement for therapeutic applications.
Asymmetric catalysis is a powerful strategy for synthesizing chiral amines, utilizing small amounts of a chiral catalyst to generate large quantities of an enantiomerically enriched product. This field is broadly divided into biocatalysis (enzymes), organocatalysis (small organic molecules), and metal-catalyzed transformations. These catalytic systems offer direct and atom-economical routes to chiral amines by facilitating reactions such as asymmetric hydrogenation, reductive amination, and alkylation of imines. nih.govacs.orgacs.org
Biocatalysis has emerged as a green and highly selective method for chiral amine synthesis. illinois.edu Among the enzymes employed, ω-transaminases (ω-TAs) are particularly effective for the asymmetric amination of prochiral ketones to produce primary amines with high enantiomeric excess. illinois.edumdpi.com This process involves the transfer of an amino group from an amino donor, such as isopropylamine, to a ketone substrate, a reaction facilitated by the pyridoxal (B1214274) 5'-phosphate (PLP) cofactor. mdpi.comoup.com
For the synthesis of 3,4-Dimethylhexan-1-amine, a plausible enzymatic route would involve the asymmetric amination of a suitable precursor, 3,4-dimethylhexan-1-one. An engineered ω-transaminase, selected for its specificity towards aliphatic substrates, could catalyze this conversion. The choice between an (R)-selective or (S)-selective ω-TA would determine the absolute configuration of the final amine product. illinois.edu The advantages of this approach include exceptionally high enantioselectivity (often >99% ee), mild reaction conditions (aqueous media, room temperature), and environmental friendliness. mdpi.commdpi.com
| Ketone Substrate | ω-Transaminase | Amino Donor | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| 2-Heptanone | PjTA-R6 | Isopropylamine | 82 | >99 (S) | mdpi.com |
| 5-Methyl-2-hexanone | PjTA-R6 | Isopropylamine | 78 | >99 (S) | mdpi.com |
| Cyclohexyl methyl ketone | PjTA-R6 | Isopropylamine | 76 | >99 (S) | mdpi.com |
| 3,4-Dimethoxyphenylacetone | Engineered ATA | (R)-1-phenylethylamine | 82 | >99 (R) | nih.gov |
Transition metal catalysis offers a versatile and highly efficient platform for the synthesis of chiral amines. acs.org A primary method is the asymmetric hydrogenation of imines, which provides a direct route to the amine product. nih.gov For a target like 3,4-Dimethylhexan-1-amine, this would involve the formation of an imine from a corresponding aldehyde or ketone, followed by hydrogenation using a chiral catalyst, typically based on iridium, rhodium, or ruthenium complexed with chiral phosphine (B1218219) ligands. nih.govacs.org Another powerful strategy is the three-component catalytic asymmetric synthesis, where an aldehyde, an amine, and an alkylating agent are combined in a single vessel. For instance, a Zr-catalyzed asymmetric addition of dialkylzinc reagents to aliphatic imines has been shown to produce chiral amines with high enantioselectivity. researchgate.net
Organocatalysis, the use of small chiral organic molecules to catalyze asymmetric transformations, provides a complementary, metal-free approach. mdpi.com Chiral primary amines or Brønsted acids can catalyze the enantioselective addition of nucleophiles to imines or the reductive amination of carbonyl compounds. acs.orgscispace.com These methods are valued for their operational simplicity and reduced toxicity compared to some metal-based systems.
| Aldehyde | Alkylating Agent | Catalyst System | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Cyclohexanecarboxaldehyde | Et₂Zn | Zr-based catalyst with chiral ligand | 62 | 95 | researchgate.net |
| 3-Phenylpropanal | Et₂Zn | Zr-based catalyst with chiral ligand | 85 | 96 | researchgate.net |
| 4-Chlorobenzaldehyde | Diethyl malonate | Chiral Diamine | 98 | 97 | nih.gov |
The Ellman sulfinamide methodology is a robust and widely used strategy for the asymmetric synthesis of chiral primary amines. harvard.edusigmaaldrich.com This approach utilizes enantiopure tert-butanesulfinamide as a chiral auxiliary. wikipedia.org The synthesis begins with the condensation of the chiral sulfinamide with a prochiral aldehyde, such as 3,4-dimethylhexanal, to form a chiral N-sulfinylimine.
This intermediate then undergoes a diastereoselective nucleophilic addition. For instance, the reduction of the sulfinylimine with a hydride source (e.g., NaBH₄) would yield the corresponding sulfinamide. The stereochemical outcome of the reduction is directed by the bulky tert-butylsulfinyl group, leading to high diastereoselectivity. researchgate.net The final step involves the removal of the sulfinyl auxiliary under mild acidic conditions (e.g., HCl in an alcohol solvent), which simultaneously liberates the primary amine and forms the desired hydrochloride salt, 3,4-Dimethylhexan-1-amine hydrochloride. harvard.eduacs.org This method is highly effective for a wide range of substrates and provides access to amines with high enantiopurity. researchgate.netnih.gov
Beyond the Ellman auxiliary, other chiral auxiliaries can be employed to control stereochemistry during amine synthesis. numberanalytics.comsigmaaldrich.com The general principle involves covalently attaching a chiral molecule to the substrate to direct a subsequent stereoselective transformation. wikipedia.org For example, a chiral amine like (R)- or (S)-α-phenylethylamine can be condensed with a carbonyl compound to form a chiral imine. A diastereoselective reduction or alkylation of this imine, followed by the cleavage of the auxiliary, yields the enantiomerically enriched target amine. While effective, this approach is often less atom-economical than catalytic methods because the auxiliary must be used in stoichiometric amounts, although it can often be recovered and recycled. wikipedia.org
Asymmetric Catalysis in Amine Synthesis
Development of Novel Amination and Reduction Pathways
The field of amine synthesis is continually evolving, with ongoing research focused on developing more efficient, selective, and sustainable amination and reduction methods. Asymmetric reductive amination (ARA) stands out as one of the most important transformations, directly converting a carbonyl compound and an amine source into a chiral amine in a single step. researchgate.net
Recent advancements include the discovery and engineering of novel enzymes like reductive aminases (RedAms) and imine reductases (IREDs). manchester.ac.uk These enzymes offer alternative biocatalytic pathways for reductive amination and can exhibit different substrate specificities and selectivities compared to ω-transaminases. nih.govmanchester.ac.uk Furthermore, progress in transition-metal catalysis has led to the development of new catalyst systems for direct asymmetric reductive amination, hydroamination (the direct addition of an N-H bond across a double bond), and allylic C-H amination, which can convert simple alkenes directly into valuable branched amines. acs.orgnih.gov These cutting-edge methods aim to construct complex amines from simple, readily available starting materials with maximum efficiency and minimal waste. acs.org
Reductive Amination Protocols for Branched Ketones
Reductive amination is a cornerstone of amine synthesis, converting a carbonyl group into an amine via an intermediate imine. wikipedia.org For a precursor like 3,4-dimethylhexan-1-al, this one-pot reaction offers a direct route to the target amine. However, the synthesis of sterically hindered amines, particularly from branched ketones, presents significant challenges. rsc.orgnih.gov The increased steric bulk around the carbonyl group can impede the formation of the necessary iminium intermediate. nih.gov
Traditional methods often rely on hydride reagents like sodium triacetoxyborohydride, which is known for its mildness and selectivity, tolerating various functional groups. organic-chemistry.org However, for sterically demanding substrates, more robust catalytic systems are often required. rsc.org Modern protocols employ transition-metal catalysts, such as those based on iridium or rhodium, which can operate under milder conditions and offer higher atom economy. rsc.orgrsc.org For instance, Rh- and Ru-catalyzed direct reductive amination using carbon monoxide as a deoxygenating agent has been developed as a greener alternative for synthesizing sterically congested tertiary amines. rsc.org The choice of catalyst and reaction conditions is critical to overcome the steric hindrance and achieve high yields.
Multicomponent Reactions (MCRs) Incorporating Amine Moieties
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, are highly valued for their efficiency and ability to rapidly generate molecular complexity. nih.govnih.gov For the synthesis of complex chiral amines, isocyanide-based MCRs like the Ugi and Passerini reactions are particularly powerful. nih.govrsc.org
The Ugi four-component reaction (U-4CR) combines a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-aminoacyl amide derivatives. organic-chemistry.orgnih.gov This reaction could be adapted to build the backbone of 3,4-Dimethylhexan-1-amine or more complex analogues in a single, convergent step. organic-chemistry.org The mechanism typically involves the initial formation of an imine from the carbonyl and amine, which then reacts with the isocyanide and carboxylic acid. youtube.com The versatility of MCRs allows for the creation of large libraries of compounds for screening purposes and offers a highly atom-economical route to complex amine structures. nih.govorganic-chemistry.org
Green Chemistry Principles in Amine Synthesis
The pharmaceutical industry is increasingly adopting green chemistry principles to reduce its environmental impact, which is significant given its high E-factor (mass ratio of waste to product). pharmtech.cominstituteofsustainabilitystudies.com Key strategies in amine synthesis include the use of catalysis, biocatalysis, safer solvents, and maximizing atom economy. pharmtech.comgctlc.orgmdpi.com
Reductive amination itself is considered a green reaction due to its one-pot nature. wikipedia.org The shift from stoichiometric reagents to catalytic methods, especially those using earth-abundant metals like iron, further enhances its green credentials. researchgate.net Biocatalysis, using enzymes like transaminases or imine reductases (IREDs), represents a major advancement. mdpi.comrsc.org These enzymes operate in aqueous media under mild conditions and exhibit exquisite stereoselectivity, offering a sustainable alternative to traditional chemical methods. researchgate.netresearchgate.netnih.gov Engineered amine dehydrogenases (AmDH) have been developed to overcome the limitations of transaminases, which require a sacrificial amine donor. acs.org The use of renewable feedstocks, energy-efficient processes like microwave-assisted synthesis, and safer solvents are also integral to the green synthesis of amines. pharmtech.commdpi.com
Optimization of Reaction Parameters for Enhanced Stereoselectivity and Yield
Achieving high stereoselectivity and yield is paramount in the synthesis of enantiopure compounds like 3,4-Dimethylhexan-1-amine. This requires careful optimization of various reaction parameters.
Solvent Effects and Medium Engineering
The choice of solvent can profoundly influence the rate, yield, and stereoselectivity of a reaction. In asymmetric catalysis, the solvent can affect the stability of catalyst-substrate complexes and transition states. For reductive aminations, solvents like 1,2-dichloroethane (B1671644) (DCE), tetrahydrofuran (B95107) (THF), and acetonitrile (B52724) are commonly used. organic-chemistry.org In green chemistry, there is a strong push towards replacing hazardous solvents with more benign alternatives such as water, ethanol, or glycerol. mdpi.com Biocatalytic reactions, for instance, are often performed in aqueous buffers, which is environmentally advantageous. mdpi.com Medium engineering, which involves the use of biphasic systems or additives to enhance catalyst performance and facilitate product separation, is also a key strategy for process optimization.
Catalyst Design and Screening for Efficiency and Selectivity
The catalyst is the heart of asymmetric synthesis. For the asymmetric reductive amination (ARA) of ketones, significant research has focused on developing chiral transition-metal catalysts, often based on iridium, rhodium, or ruthenium, paired with chiral ligands. acs.orgacs.orgacs.org The design of the chiral ligand is crucial for inducing high enantioselectivity. High-throughput screening (HTS) techniques are increasingly used to rapidly screen libraries of catalysts and ligands to identify the optimal combination for a specific substrate, significantly accelerating process development. acs.org
Biocatalysis offers another powerful approach, where enzymes like imine reductases (IREDs), reductive aminases (RedAms), and transaminases are employed. d-nb.inforesearchgate.net These enzymes can provide near-perfect enantioselectivity. nih.gov Protein engineering and directed evolution are used to create enzyme variants with improved activity, stability, and substrate scope, tailoring them for specific industrial applications. nih.govresearchgate.net
Table 1: Comparison of Catalytic Systems for Asymmetric Amine Synthesis
| Catalyst Type | Advantages | Disadvantages | Typical Substrates |
|---|---|---|---|
| Transition Metal Catalysts (e.g., Ir, Ru) | High turnover numbers, broad substrate scope, well-understood mechanisms. acs.orgacs.org | Potential for heavy metal contamination, often requires high pressures/temperatures, expensive ligands. acs.org | Ketones, Aldehydes, Imines. acs.orgacs.org |
| Biocatalysts (e.g., Transaminases, IREDs) | Extremely high stereoselectivity, mild reaction conditions (aqueous, ambient temp/pressure), environmentally benign. researchgate.netresearchgate.net | Limited substrate scope for wild-type enzymes, potential for product/substrate inhibition, can be sensitive to process conditions. researchgate.net | Prochiral ketones, Aldehydes. researchgate.netresearchgate.net |
Purification and Isolation Techniques for Enantiopure this compound
Even with highly selective synthetic methods, purification is essential to isolate the target enantiomer in the required purity. For chiral amines, the final step often involves isolation as a stable salt, such as the hydrochloride.
The most common method for separating enantiomers on a large scale is the formation of diastereomeric salts. ulisboa.ptlibretexts.org This involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid like tartaric acid or camphorsulfonic acid. libretexts.orglibretexts.orgwikipedia.org The resulting diastereomeric salts have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. libretexts.orgpharmtech.com After separation, the pure enantiomer is liberated from the salt, often by treatment with a base. wikipedia.org The efficiency of this process depends on finding a suitable resolving agent and optimizing crystallization conditions, such as solvent and temperature. ulisboa.pt
For analytical and preparative-scale separations, chiral chromatography is a powerful tool. Techniques like High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a chiral stationary phase (CSP) can effectively separate enantiomers. While highly effective, scaling up chromatographic separations can be costly. pharmtech.com
Once the enantiomerically pure amine is obtained, it is often converted to a more stable and handleable form, such as a hydrochloride salt. This is typically achieved by treating a solution of the amine free base with hydrochloric acid, followed by crystallization or precipitation of the salt. google.com The choice of solvent is crucial for obtaining a crystalline, easily filterable product. google.com
Table 2: Key Purification Techniques for Chiral Amines
| Technique | Principle | Applicability | Key Considerations |
|---|---|---|---|
| Diastereomeric Salt Crystallization | Reaction with a chiral resolving agent to form diastereomers with different solubilities. wikipedia.org | Large-scale industrial production. ulisboa.pt | Selection of resolving agent and solvent, optimization of crystallization conditions. ulisboa.pt |
| Chiral Chromatography (HPLC/SFC) | Differential interaction of enantiomers with a chiral stationary phase. | Analytical QC, preparative scale for high-value compounds. | High cost of stationary phase and solvents for large scale, requires specialized equipment. pharmtech.com |
| Kinetic Resolution | Enantiomers react at different rates with a chiral catalyst or reagent. pharmtech.com | Can be highly selective. | Maximum theoretical yield is 50% unless the unwanted enantiomer can be racemized and recycled. wikipedia.orgpharmtech.com |
Chemical Reactivity and Derivatization Studies of 3,4 Dimethylhexan 1 Amine Hydrochloride
Advanced Functional Group Transformations of the Amine Moiety
The primary amine group is a versatile handle for a wide range of functional group transformations, allowing for the construction of more complex molecular architectures. solubilityofthings.com These reactions typically involve nucleophilic attack by the nitrogen's lone pair of electrons.
The synthesis of urea (B33335) and carbamate (B1207046) derivatives from primary amines is a cornerstone of medicinal chemistry and materials science. nih.gov The free amine, generated from 3,4-Dimethylhexan-1-amine (B13611151) hydrochloride, can be readily converted into these scaffolds.
One common method involves the reaction with phosgene (B1210022) or safer phosgene equivalents like N,N'-Carbonyldiimidazole (CDI). nih.gov The reaction with CDI proceeds through a carbamoylimidazole intermediate, which can then react with another nucleophile (an amine for ureas, or an alcohol for carbamates). organic-chemistry.org
Alternatively, isocyanates can be generated in situ from the primary amine. For instance, reacting the amine with carbon dioxide in the presence of a base like DBU forms a carbamic acid intermediate. nih.govorganic-chemistry.org This intermediate can then be dehydrated to yield the corresponding isocyanate, which is subsequently trapped by another amine or an alcohol to form unsymmetrical ureas or carbamates, respectively. organic-chemistry.orgnih.gov
Table 1: Synthesis of Urea and Carbamic Acid Derivatives
| Reagent | Intermediate | Product Type | Example Product from 3,4-Dimethylhexan-1-amine |
|---|---|---|---|
| N,N'-Carbonyldiimidazole (CDI), then R₂NH | Carbamoylimidazole | Unsymmetrical Urea | N-(3,4-dimethylhexyl)-N',N'-dialkylurea |
| Carbon Dioxide (CO₂), then Dehydrating Agent and R'OH | Isocyanate | Carbamic Acid Ester (Carbamate) | Alkyl (3,4-dimethylhexyl)carbamate |
Selective alkylation and acylation of the primary amine group are fundamental transformations. Acylation, the reaction with acyl chlorides or acid anhydrides, proceeds readily to form stable amide products. libretexts.org This reaction is often performed in the presence of a non-nucleophilic base to neutralize the HCl byproduct. mnstate.edu
Alkylation, the reaction with alkyl halides, can be more challenging to control. The initial reaction forms a secondary amine, which can then compete with the starting primary amine for the alkylating agent, potentially leading to polyalkylation and the formation of tertiary amines and even quaternary ammonium (B1175870) salts. mnstate.edu Selective mono-alkylation can be achieved by using a large excess of the primary amine or through indirect methods like reductive amination, where the amine reacts with an aldehyde or ketone to form an imine, which is then reduced. libretexts.orglibretexts.org
Table 2: Representative Alkylation and Acylation Reactions
| Reaction Type | Reagent Class | Example Reagent | Product Functional Group |
|---|---|---|---|
| Acylation | Acyl Chloride | Acetyl chloride | N-substituted Amide |
| Acylation | Acid Anhydride (B1165640) | Acetic anhydride | N-substituted Amide |
| Alkylation | Alkyl Halide | Methyl iodide | Secondary Amine |
While many rearrangement reactions like the Hofmann and Curtius rearrangements are used to synthesize primary amines, the primary aliphatic amine structure itself can be involved in reactions that include rearrangements. byjus.comjove.com A notable example is the reaction of primary aliphatic amines with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) and a strong acid. libretexts.org
This reaction forms a highly unstable diazonium salt. Unlike their more stable aromatic counterparts, aliphatic diazonium salts spontaneously decompose by losing nitrogen gas (N₂) to form a carbocation. libretexts.org This carbocation is prone to rearrangement to form a more stable carbocation, followed by reaction with available nucleophiles (like water or the counter-ion) or elimination to form a mixture of products, including alcohols, alkenes, and alkyl halides. libretexts.org This pathway limits the synthetic utility for creating a single, well-defined product but is a key example of a rearrangement process involving the amine functional group.
Stereochemical Integrity During Chemical Transformations
The 3,4-Dimethylhexan-1-amine molecule possesses two stereogenic centers at the C3 and C4 positions. Maintaining the stereochemical integrity of these centers during chemical transformations is crucial, particularly in the synthesis of pharmaceuticals and other bioactive molecules where specific stereoisomers exhibit desired activities. nih.gov
For most reactions involving the amine moiety of 3,4-Dimethylhexan-1-amine, the stereocenters on the carbon backbone are not directly involved in the bond-breaking or bond-forming steps. Standard functional group transformations such as acylation, carbamate formation, and controlled alkylation occur at the terminal nitrogen atom. solubilityofthings.com Consequently, these reactions proceed with the retention of the original configuration at the C3 and C4 positions. Chiral amines are valuable building blocks in asymmetric synthesis, and their utility is predicated on the configurational stability of their stereocenters during derivatization. nih.govsigmaaldrich.com
However, reactions that could generate radical or carbocation intermediates at or near the stereogenic centers could potentially lead to racemization or epimerization. Therefore, reaction conditions must be chosen carefully to avoid such pathways if stereochemical purity is to be preserved.
Bifunctional Reactivity of Amine Hydrochloride Salts in Organic Synthesis
Amine hydrochloride salts are not merely precursors to free amines; they can act as bifunctional reagents, where both the amine and the chloride components participate in the reaction. rsc.orgnih.gov This approach enhances atom economy by incorporating the "waste" HCl residue into the final product. rsc.org
Recent studies have shown that in the presence of a copper catalyst, amine hydrochloride salts can be used for the aminochlorination of electron-deficient alkenes like maleimides. rsc.orgrsc.org In this process, the amine component adds to the alkene (via an aza-Michael addition), while the chloride ion, activated by the copper catalyst, acts as a chlorine source, adding to the double bond. rsc.org Mechanistic studies suggest the generation of a chlorine free radical from the amine hydrochloride salt via a single electron transfer (SET) with the copper catalyst. rsc.org This bifunctional reactivity opens novel synthetic pathways that are both efficient and sustainable. bohrium.com
Table 3: Roles of Amine Hydrochloride Components in Bifunctional Reactions
| Component | Role as a Standard Reagent | Role in Bifunctional Catalysis |
|---|---|---|
| Amine (R-NH₂) Moiety | Nucleophile, Base | Amination reagent (e.g., nucleophilic addition) |
| Hydrochloride (HCl) Moiety | Acid source, "Waste" product | Halogen source (e.g., radical or nucleophilic chloride) |
Theoretical and Computational Studies on 3,4 Dimethylhexan 1 Amine Hydrochloride
Quantum Chemical Calculations of Electronic Structure and Conformation
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the electronic structure and preferred conformations of 3,4-Dimethylhexan-1-amine (B13611151) hydrochloride. These calculations provide a foundational understanding of the molecule's intrinsic properties. For aliphatic amines, it has been shown that quantum chemical descriptors can be correlated with their physicochemical properties, although the inclusion of solvent models is often crucial for accurate predictions. researchgate.net The protonation of the amine group, as in the hydrochloride salt, significantly influences the electronic distribution and bond lengths, a factor that is well-captured by these computational methods. mdpi.com
Vibrational Circular Dichroism (VCD) spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules. researchgate.netwikipedia.org Computational methods, primarily based on DFT, are essential for interpreting VCD spectra. wikipedia.org By calculating the theoretical VCD spectrum for a specific enantiomer of 3,4-Dimethylhexan-1-amine, it can be compared with an experimental spectrum to unambiguously assign the absolute stereochemistry. researchgate.net This approach has become a reliable alternative to traditional methods for stereochemical characterization. The accuracy of the predicted spectra is highly dependent on the computational level of theory and the proper consideration of different molecular conformations.
Table 1: Key Aspects of Computational VCD Spectroscopy
| Feature | Description |
| Methodology | Density Functional Theory (DFT) is commonly employed to calculate the vibrational frequencies and rotational strengths that constitute the VCD spectrum. |
| Application | Determination of the absolute configuration of chiral molecules by comparing calculated and experimental spectra. researchgate.net |
| Requirement | Accurate conformational analysis is necessary as the VCD spectrum is a weighted average of the spectra of all significantly populated conformers. |
| Significance | Provides detailed three-dimensional structural information about the molecule in solution. wikipedia.org |
Molecular Dynamics Simulations for Solvent Interactions and Stability
Molecular Dynamics (MD) simulations provide a dynamic picture of 3,4-Dimethylhexan-1-amine hydrochloride in a solvent, typically water. These simulations model the movement of atoms over time, offering insights into how the molecule interacts with its environment. For amine hydrochlorides in aqueous solution, MD simulations can elucidate the structure of the hydration shell around the ammonium (B1175870) headgroup and the hydrophobic alkyl chain. researchgate.net These simulations are crucial for understanding the stability of the compound in solution, as they can reveal the nature and dynamics of hydrogen bonds between the amine protons, the chloride ion, and surrounding water molecules. The force fields used in MD simulations are critical for obtaining accurate results and are often parameterized using data from quantum chemical calculations.
Computational Elucidation of Reaction Mechanisms
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, including the synthesis of 3,4-Dimethylhexan-1-amine. By modeling the potential energy surface of a reaction, chemists can identify intermediates, transition states, and determine activation energies.
A common route for the synthesis of primary amines like 3,4-Dimethylhexan-1-amine is reductive amination of a corresponding aldehyde or ketone. rsc.orgnumberanalytics.com Computational studies, often using DFT, can model the entire reaction pathway, including the initial formation of an imine or enamine intermediate and its subsequent reduction. nih.govnih.gov Transition state analysis allows for the calculation of the activation energy for each step, providing a quantitative measure of the reaction kinetics. nih.govnih.gov For example, in the reductive amination of an aldehyde, calculations can determine whether the reaction proceeds more favorably under acidic or neutral conditions by comparing the energy barriers of the different mechanistic pathways. rsc.org Another potential synthetic route could involve a nucleophilic substitution (SN2) reaction, and computational analysis of the transition state can provide detailed information about the bond-forming and bond-breaking processes. sciforum.netmdpi.comresearchgate.netacs.org
Table 2: Computational Analysis of a Generic Reductive Amination Pathway
| Reaction Step | Computational Insights |
| Imine Formation | Calculation of the transition state for the nucleophilic attack of the amine on the carbonyl group and subsequent dehydration. |
| Reduction | Modeling the hydride transfer from a reducing agent to the imine, including the structure of the transition state and the activation energy. |
| Solvent Effects | Investigation of the role of solvent molecules in stabilizing intermediates and transition states through explicit or implicit solvent models. nih.gov |
Since 3,4-Dimethylhexan-1-amine is a chiral molecule, controlling the stereochemical outcome of its synthesis is crucial. Computational methods can be used to predict the stereoselectivity of a reaction by comparing the energies of the transition states leading to the different stereoisomers. numberanalytics.com For enzymatic reactions, such as those catalyzed by transaminases, a combination of molecular docking and molecular dynamics simulations can predict which enantiomer of a substrate will be preferentially converted. nih.gov For non-enzymatic asymmetric synthesis, quantum-guided molecular mechanics (Q2MM) can be used to develop transition state force fields to rapidly screen catalysts and predict enantiomeric excess with a high degree of accuracy. acs.org By understanding the steric and electronic factors that control the facial selectivity of the reaction at the transition state, computational chemistry can guide the design of more efficient and selective synthetic routes.
Structure-Reactivity and Structure-Biological Activity Relationship Modeling (Computational)
A comprehensive review of scientific literature and chemical databases indicates a notable absence of specific computational studies focused on the structure-reactivity and structure-biological activity relationships (SAR/QSAR) of this compound. While computational modeling is a powerful tool in modern medicinal chemistry for predicting the biological activity and reactivity of molecules, dedicated research on this particular compound does not appear to be publicly available.
In a hypothetical computational study, researchers would likely explore the relationship between the molecular structure of 3,4-Dimethylhexan-1-amine and its potential biological or chemical effects. This would typically involve the use of various computational methods to calculate molecular descriptors and correlate them with observed activities.
Hypothetical Computational Study Parameters
Should such research be undertaken, a typical approach would involve the generation and analysis of various molecular descriptors. These descriptors can be categorized as follows:
Electronic Descriptors: These would describe the electronic aspects of the molecule, such as the distribution of charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These are crucial for understanding how the molecule might interact with biological targets.
Steric Descriptors: These relate to the three-dimensional shape and size of the molecule. Descriptors like molecular volume, surface area, and specific conformational analyses would help in understanding how the compound fits into a potential receptor site.
Hydrophobic Descriptors: These quantify the molecule's lipophilicity, often represented by the logarithm of the partition coefficient (logP). This is a critical factor in determining how the compound is absorbed, distributed, metabolized, and excreted (ADME).
A quantitative structure-activity relationship (QSAR) model would aim to create a mathematical equation linking these descriptors to a specific biological activity. For example:
Biological Activity = c0 + c1(Descriptor1) + c2(Descriptor2) + ...
Where 'c' represents the coefficients determined through statistical regression analysis.
Illustrative Data for a Hypothetical QSAR Model
Without actual experimental data, it is not possible to present factual research findings. However, a hypothetical data table for a QSAR study on a series of related amine compounds might look like the following. This table is for illustrative purposes only and does not represent actual data for this compound.
| Compound Analogue | LogP | Molecular Weight ( g/mol ) | Polar Surface Area (Ų) | Predicted Biological Activity (IC₅₀, µM) |
| Analogue A | 2.1 | 129.25 | 26.02 | 15.2 |
| Analogue B | 2.4 | 143.28 | 26.02 | 12.8 |
| Analogue C | 2.7 | 157.31 | 26.02 | 9.5 |
| Analogue D | 1.8 | 115.22 | 38.33 | 20.1 |
This table is a hypothetical representation and is not based on experimental results for this compound or its analogues.
Further computational investigations could involve molecular docking simulations. In such a study, the 3D structure of 3,4-Dimethylhexan-1-amine would be modeled and "docked" into the active site of a known biological target (e.g., an enzyme or a receptor). The results would provide insights into the potential binding mode, interaction energies, and key amino acid residues involved in the interaction.
Advanced Analytical Methodologies for Research on 3,4 Dimethylhexan 1 Amine Hydrochloride
Chromatographic Techniques for Enantiomeric Excess and Purity Determination
Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the enantioseparation of chiral amines. yakhak.org The direct resolution of enantiomers is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely employed for their broad applicability in separating a diverse range of chiral compounds, including amines. yakhak.orgphenomenex.com
For the analysis of 3,4-Dimethylhexan-1-amine (B13611151) hydrochloride, a normal-phase HPLC method would likely be effective. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. researchgate.net Mobile phases typically consist of a non-polar solvent like hexane (B92381) with a polar modifier such as 2-propanol or ethanol. yakhak.org To improve peak shape and resolution for basic compounds like amines, additives are often necessary. While basic additives are sometimes used, the incorporation of a strong acid, such as methanesulfonic acid (MSA) or ethanesulfonic acid (ESA), into the mobile phase can dramatically improve separations of basic compounds on polysaccharide CSPs. nih.gov This is attributed to the formation of an intact salt pair that interacts more effectively with the stationary phase. nih.gov
Since aliphatic amines lack a strong chromophore, derivatization with a UV-active or fluorescent tag, such as 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl), can be employed to enhance detection sensitivity. yakhak.orgsigmaaldrich.com
Table 1: Representative Chiral HPLC Parameters for Aliphatic Amine Separation
| Parameter | Condition |
|---|---|
| Column | Chiralpak® IC (Cellulose tris(3,5-dichlorophenylcarbamate)) |
| Mobile Phase | Hexane / 2-Propanol / Methanesulfonic Acid (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 254 nm (after derivatization) |
| Injection Volume | 10 µL |
This table presents a hypothetical but representative set of conditions based on established methods for similar analytes.
Gas chromatography (GC) using a chiral stationary phase is another powerful technique for determining the enantiomeric purity of volatile amines. For primary amines like 3,4-Dimethylhexan-1-amine, derivatization is often required to improve volatility and chromatographic performance. nih.gov Common derivatizing agents include trifluoroacetic anhydride (B1165640) or isopropyl isocyanate. nih.gov
The most common chiral stationary phases for GC are based on modified cyclodextrins, such as heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin. wiley.com The separation is based on the differential interaction of the enantiomeric derivatives with the chiral cavities of the cyclodextrin. The choice of carrier gas, typically hydrogen or helium, and the temperature program are critical parameters that must be optimized to achieve baseline separation of the enantiomers. wiley.com
Table 2: Illustrative GC Conditions for Chiral Amine Analysis
| Parameter | Condition |
|---|---|
| Column | Chiraldex® G-TA (Trifluoroacetyl-gamma-cyclodextrin) |
| Carrier Gas | Helium |
| Injector Temperature | 250 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 180 °C at 5 °C/min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 250 °C |
| Derivatizing Agent | Trifluoroacetic Anhydride |
This table provides an example of typical GC conditions for the analysis of chiral amines.
Supercritical Fluid Chromatography (SFC) has emerged as a preferred technique for chiral separations, offering advantages such as faster analysis times, reduced solvent consumption, and lower back pressures compared to HPLC. chromatographyonline.comselvita.com The mobile phase typically consists of supercritical carbon dioxide mixed with a polar organic modifier, such as methanol (B129727) or ethanol. chromatographyonline.com
Polysaccharide-based and crown ether-derived chiral stationary phases have proven effective for the enantioseparation of primary amines in SFC. wiley.com Similar to HPLC, the addition of acidic or basic modifiers to the mobile phase is crucial for achieving good peak shapes and resolution for amine compounds. chromatographyonline.comchromatographyonline.com For instance, the use of an acidic additive like trifluoroacetic acid (TFA) in combination with a basic additive like triethylamine (B128534) (TEA) can provide excellent selectivity for a broad range of amines. chromatographyonline.com The unique properties of supercritical CO2, including its low viscosity and high diffusivity, allow for high flow rates without a significant loss in efficiency. chromatographyonline.com
Table 3: Example SFC Method Parameters for Primary Amine Enantioseparation
| Parameter | Condition |
|---|---|
| Column | Chiralpak® AD-H |
| Mobile Phase | CO2 / Methanol with 0.2% Triethylamine and 0.3% Trifluoroacetic Acid |
| Gradient | 5% to 40% Methanol over 5 minutes |
| Flow Rate | 3.0 mL/min |
| Back Pressure | 150 bar |
| Temperature | 35 °C |
| Detection | UV at 220 nm |
This table outlines a representative SFC method for the chiral analysis of amines.
Advanced Spectroscopic Characterization for Absolute Configuration and Structure Elucidation
Spectroscopic methods provide detailed information about the molecular structure, connectivity, and stereochemistry of 3,4-Dimethylhexan-1-amine hydrochloride.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are fundamental for confirming the carbon skeleton and the placement of the methyl and amine functional groups.
For a complex molecule with multiple stereocenters like 3,4-Dimethylhexan-1-amine, advanced NMR techniques are employed. 2D NMR experiments such as COSY (Correlation Spectroscopy) are used to establish proton-proton couplings and trace the connectivity of the alkyl chain. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments correlate protons with their directly attached carbons and with carbons two to three bonds away, respectively, providing unambiguous assignment of all proton and carbon signals.
Determining the relative and absolute configuration can be achieved by forming diastereomeric derivatives with a chiral derivatizing agent (CDA). researchgate.net Condensation of the amine with an enantiopure reagent, such as Mosher's acid, creates a mixture of diastereomers that will exhibit distinct signals in the ¹H or ¹⁹F NMR spectrum, allowing for the determination of enantiomeric purity and potentially the assignment of absolute configuration based on the chemical shift differences of the diastereomers. rsc.org
Table 4: Predicted ¹H NMR Chemical Shifts (δ) for 3,4-Dimethylhexan-1-amine Core Structure
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| H1 (-CH₂-NH₂) | 2.7 - 2.9 | t |
| H2 (-CH₂) | 1.4 - 1.6 | m |
| H3 (-CH) | 1.6 - 1.8 | m |
| H4 (-CH) | 1.3 - 1.5 | m |
| H5 (-CH₂) | 1.1 - 1.3 | m |
| H6 (-CH₃) | 0.8 - 0.9 | t |
| 3-CH₃ | 0.8 - 0.9 | d |
Note: Predicted values in a non-specific solvent. Actual shifts will vary based on solvent and diastereomer. 't' = triplet, 'd' = doublet, 'm' = multiplet.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the parent molecule and its fragments. nih.gov This is crucial for confirming the molecular formula of this compound and for identifying any potential impurities or reaction byproducts.
The fragmentation pattern of aliphatic amines in mass spectrometry is well-characterized. libretexts.org The molecular ion peak (M⁺) for a monoamine will have an odd nominal mass. A common fragmentation pathway for aliphatic amines is the α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org This results in the formation of a stable, nitrogen-containing cation. For 3,4-Dimethylhexan-1-amine, α-cleavage would lead to the loss of a pentyl radical, resulting in a prominent fragment ion.
When coupled with techniques like liquid chromatography (LC-HRMS), it becomes a powerful tool for analyzing complex mixtures and identifying transient intermediates in synthetic pathways. The high mass accuracy allows for confident identification of species even at trace levels.
Table 5: Key Predicted HRMS Fragments for 3,4-Dimethylhexan-1-amine
| Fragment Ion | Proposed Structure | Calculated m/z [M+H]⁺ |
|---|---|---|
| Molecular Ion | [C₈H₁₉N + H]⁺ | 130.1590 |
| α-cleavage fragment | [CH₂=NH₂]⁺ | 30.0338 |
Note: These are predicted m/z values for the protonated molecule and its major fragments based on common fragmentation pathways for aliphatic amines.
Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD)
Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) are powerful spectroscopic techniques for investigating the stereochemical aspects of chiral molecules. youtube.comsmoldyn.org CD spectroscopy measures the differential absorption of left and right circularly polarized light in the ultraviolet and visible regions, providing information about the electronic transitions within a molecule. youtube.comsmoldyn.org VCD, its infrared counterpart, measures the differential absorption of left and right circularly polarized infrared light, corresponding to vibrational transitions. researchgate.net
For a chiral molecule such as this compound, these techniques would be invaluable for determining its absolute configuration. The two enantiomers of a chiral molecule produce CD and VCD spectra that are mirror images of each other—equal in magnitude but opposite in sign. nih.gov In practice, the absolute configuration can be assigned by comparing the experimental CD or VCD spectrum with spectra predicted by quantum-mechanical calculations, such as those based on density functional theory (DFT). nih.govamericanlaboratory.com If the experimental spectrum matches the calculated spectrum for a specific enantiomer (e.g., the (3R,4S)-isomer), the absolute configuration can be confidently assigned. americanlaboratory.com
Furthermore, both CD and VCD are highly sensitive to the solution-state conformation of molecules. nih.gov For a flexible molecule like 3,4-dimethylhexan-1-amine, these techniques could be used to study its conformational preferences in different solvents. This is because the observed chiroptical signals are a population-weighted average of the signals from all contributing conformers. By comparing experimental spectra with calculated spectra for various possible conformations, researchers can gain insight into the dominant solution-state structures. nih.gov While no specific CD or VCD data for this compound have been published, the application of these methods is a standard approach for the comprehensive stereochemical analysis of chiral amines and other organic molecules. rsc.orgnih.govresearchgate.net
X-ray Crystallography of Derivatives or Co-crystals
X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. nih.gov This technique involves directing a beam of X-rays onto a single crystal and analyzing the resulting diffraction pattern to map the electron density within the crystal, thereby revealing the precise positions of atoms and the nature of chemical bonds.
For this compound, obtaining a single crystal of sufficient quality for X-ray diffraction would provide an unambiguous determination of its solid-state conformation and absolute configuration. The resulting crystal structure would detail bond lengths, bond angles, and torsional angles, offering a precise geometric picture of the molecule. The analysis of amine hydrochloride salts, in particular, can reveal the intricate hydrogen-bonding networks and packing arrangements within the crystal lattice. gla.ac.ukgla.ac.uk
In cases where the parent compound is difficult to crystallize, forming derivatives or co-crystals can be an effective strategy. nih.govasynt.com A co-crystal is a crystalline structure composed of two or more different neutral molecules held together by non-covalent interactions, such as hydrogen bonding. nih.govnih.gov By selecting an appropriate co-former molecule, it is often possible to produce high-quality crystals suitable for X-ray analysis. asynt.com The structural analysis of a co-crystal of 3,4-dimethylhexan-1-amine would not only reveal the structure of the amine itself but also provide valuable information about the intermolecular interactions that govern its assembly in the solid state. mdpi.comrsc.org Although no crystallographic data for this compound or its derivatives are currently available in the public domain, this technique remains the gold standard for absolute structure elucidation.
Electrochemical Studies of Redox Behavior
Electrochemical techniques, such as cyclic voltammetry, are used to study the redox (reduction-oxidation) behavior of chemical compounds. researchgate.net These methods can determine the potentials at which a molecule is oxidized or reduced and provide insights into the mechanisms of these electron-transfer processes. mdpi.com
Studies on various aliphatic amines have shown that their oxidation potentials are influenced by their structure. mdpi.com For instance, tertiary and secondary amines are generally easier to oxidize than primary amines. mdpi.com A cyclic voltammetry study of this compound would reveal its oxidation potential and whether the process is reversible or irreversible. Such an experiment would typically show an irreversible oxidation wave, characteristic of many primary aliphatic amines which, upon oxidation, undergo rapid follow-up chemical reactions. rsc.orgcapes.gov.br While specific electrochemical data for this compound are not available, the general principles of aliphatic amine electrochemistry suggest it would undergo irreversible anodic oxidation at a relatively high positive potential. mdpi.comresearchgate.netacs.org
In-Depth Analysis of this compound in Advanced Chemical Research
Detailed examination of current scientific literature reveals a notable absence of specific research applications for this compound within the advanced chemical research fields outlined. While the broader class of amine hydrochlorides serves various functions in chemical synthesis and materials science, dedicated studies focusing on the unique properties and applications of the 3,4-dimethylhexyl variant are not prominently featured in available research.
The following sections address the specified areas of inquiry, highlighting the lack of targeted research concerning this compound.
Applications of 3,4 Dimethylhexan 1 Amine Hydrochloride in Advanced Chemical Research
A comprehensive search of scientific databases and chemical literature did not yield specific studies detailing the application of 3,4-Dimethylhexan-1-amine (B13611151) hydrochloride in the following advanced research areas. The subsequent subsections reflect this lack of available data.
There is no specific information available in the current body of scientific literature detailing the use of 3,4-Dimethylhexan-1-amine hydrochloride as a catalyst or in the design of chiral ligands for asymmetric catalysis. While chiral amines are fundamental in this field, research has not specifically highlighted this particular compound.
While primary amines are foundational building blocks in organic synthesis, specific examples utilizing this compound for the synthesis of complex molecules are not documented in readily accessible research.
No studies were found that specifically employ this compound in the synthesis of analogues of biologically active molecules. Research in this area tends to focus on other amine derivatives.
The scientific literature does not provide specific instances of this compound being used as a key reactant in the construction of novel heterocyclic systems.
There is no indication in the available research that this compound has been developed or utilized as a molecular probe or research tool for investigating biological systems.
Exploratory research into the potential applications of this compound in advanced materials science has not been identified in the current scientific literature.
Future Directions and Emerging Research Avenues for 3,4 Dimethylhexan 1 Amine Hydrochloride
Development of Sustainable Synthetic Methodologies
The chemical industry is increasingly focusing on environmentally friendly and efficient synthesis methods. rsc.org For 3,4-Dimethylhexan-1-amine (B13611151) hydrochloride, future research will likely prioritize the development of "green" synthetic routes that minimize waste and utilize renewable resources. rsc.org Traditional methods for amine synthesis, such as the Gabriel synthesis or reductive alkylation, often suffer from low atom economy and the use of hazardous reagents. rsc.org
Emerging sustainable approaches that could be applied to the synthesis of 3,4-Dimethylhexan-1-amine hydrochloride include:
Biocatalytic Methods: The use of enzymes in chemical synthesis is a rapidly growing field. wiley.com Transaminases, for instance, can be employed for the asymmetric synthesis of chiral amines from ketones, offering high enantioselectivity and mild reaction conditions. acs.org This approach could provide a highly efficient and environmentally benign route to specific stereoisomers of 3,4-Dimethylhexan-1-amine.
Catalytic Reductive Amination: Greener catalytic methods, such as reductive amination using molecular hydrogen or other benign reducing agents, are being explored to replace traditional stoichiometric reagents. acs.orggctlc.org These methods improve atom economy and reduce the generation of waste.
Use of Bio-based Precursors: Investigating the synthesis of this compound from renewable biomass sources is another promising direction. rsc.org This aligns with the principles of green chemistry by reducing reliance on petrochemical feedstocks. rsc.org
A comparative overview of traditional versus potential green synthetic methods is presented in the table below.
| Method | Description | Advantages | Disadvantages |
| Traditional Reductive Amination | Reaction of a ketone or aldehyde with an amine in the presence of a reducing agent like sodium borohydride. | Well-established and versatile. | Often uses stoichiometric, hazardous reducing agents, leading to significant waste. |
| Biocatalytic Synthesis (Transaminases) | Use of enzymes to convert a ketone precursor to the corresponding chiral amine. | High enantioselectivity, mild reaction conditions, environmentally friendly. | May require specific enzyme development and optimization for the target molecule. |
| Catalytic Hydrogenation | Direct reaction of a precursor with ammonia (B1221849) or an amine source and hydrogen gas using a metal catalyst. | High atom economy, produces water as the only byproduct. | May require high pressures and temperatures, and specialized equipment. |
Exploration of Undiscovered Reactivity and Transformation Pathways
The chiral nature of this compound suggests its potential as a catalyst or building block in asymmetric synthesis. alfachemic.comnih.gov Future research will likely focus on exploring its reactivity in a variety of chemical transformations.
Potential areas of investigation include:
Asymmetric Catalysis: Chiral amines and their salts are known to catalyze a range of asymmetric reactions, including Diels-Alder reactions, Michael additions, and aldol (B89426) reactions. alfachemic.com Investigating the catalytic activity of this compound in these and other transformations could lead to the development of novel synthetic methodologies.
Synthesis of Novel Derivatives: The amine functionality serves as a handle for the synthesis of a wide array of derivatives. Exploring reactions such as N-alkylation, acylation, and condensation could lead to new compounds with unique properties and potential applications.
Formation of Supramolecular Assemblies: The hydrochloride salt structure allows for the formation of hydrogen bonds, which could be exploited in the design of self-assembling systems and functional materials.
Integration of Machine Learning and AI in Compound Design and Research
Key applications of AI and ML in this context include:
Predictive Modeling: Machine learning algorithms can be trained on existing chemical data to predict the physicochemical properties, biological activity, and potential toxicity of new compounds. nih.gov This can help to prioritize the synthesis of derivatives of this compound with desirable characteristics.
De Novo Design: Generative AI models can design novel molecules with specific desired properties from scratch. harvard.edu This could be used to generate new derivatives of this compound with enhanced activity or other improved features.
Synthesis Prediction: AI-powered retrosynthesis tools can help chemists to design efficient and novel synthetic routes to target molecules. cas.org This can significantly reduce the time and resources required for chemical synthesis. digitellinc.com
The integration of AI and ML into the research workflow for this compound is summarized in the following table.
| Application | Description | Potential Impact |
| Property Prediction | Using ML models to forecast properties like solubility, bioactivity, and toxicity. | Prioritizes the synthesis of promising derivatives, reducing wasted effort. |
| Generative Design | Employing AI to create novel molecular structures based on desired parameters. | Accelerates the discovery of new compounds with improved functionalities. |
| Retrosynthesis Planning | Utilizing AI to propose optimal and innovative synthetic pathways. | Streamlines the synthesis process, making it faster and more cost-effective. |
Role in Advanced Analytical Techniques for Complex Mixture Analysis
The unique structural features of this compound, particularly its chirality, make it a candidate for use in advanced analytical techniques.
Future research could explore its application as a:
Chiral Resolving Agent: Chiral amines are often used to separate enantiomers of racemic mixtures through the formation of diastereomeric salts. Investigating the ability of this compound to resolve chiral acids or other compounds could be a valuable area of research.
Chiral Solvating Agent in NMR Spectroscopy: Chiral solvating agents are used to differentiate between enantiomers in NMR spectroscopy. researchgate.net The interaction of this compound with chiral analytes could induce chemical shift differences, allowing for the determination of enantiomeric excess.
Selector in Chiral Chromatography: Chiral stationary phases in chromatography are essential for separating enantiomers. Derivatives of 3,4-Dimethylhexan-1-amine could potentially be immobilized on a solid support to create a novel chiral stationary phase.
Novel Applications in Chemical Biology as Molecular Probes
Molecular probes are essential tools in chemical biology for studying biological processes in living systems. Small molecules with specific properties can be used to investigate protein function, visualize cellular components, and modulate biological pathways.
While currently speculative, future research could explore the potential of this compound and its derivatives as molecular probes. This would involve:
Functionalization with Reporter Groups: The amine group provides a convenient point for attaching fluorescent dyes, biotin (B1667282) tags, or other reporter groups. These functionalized derivatives could then be used in techniques such as fluorescence microscopy or affinity chromatography to study their interactions with biological targets.
Design of Bioactive Molecules: By modifying the structure of this compound, it may be possible to design molecules that interact with specific biological targets, such as enzymes or receptors. These compounds could then be used to probe the function of these targets in a cellular context.
The development of derivatives of this compound as molecular probes would require a multidisciplinary approach, combining organic synthesis, computational modeling, and biological evaluation.
Q & A
Q. Q1. What are the optimal reaction conditions for synthesizing 3,4-Dimethylhexan-1-amine hydrochloride to maximize yield and purity?
Methodological Answer: Synthesis typically involves multi-step processes, including alkylation, reduction, and hydrochlorination. For example:
Alkylation : React 3,4-dimethylhexanal with ammonia under reductive amination conditions (e.g., using sodium cyanoborohydride in methanol at 25–40°C).
Reduction : Reduce intermediates with lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) to ensure complete conversion to the primary amine.
Hydrochloride Formation : Treat the free amine with concentrated HCl in ethanol, followed by recrystallization from acetone to isolate the hydrochloride salt.
Optimization requires monitoring pH, temperature, and stoichiometry at each step. Use HPLC or NMR to verify intermediate purity .
Q. Q2. How can researchers validate the chemical identity and purity of this compound?
Methodological Answer: Employ a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : Compare - and -NMR spectra with reference data to confirm structural integrity.
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>98% is typical for research-grade material).
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS for [M+H] ion).
- Elemental Analysis : Validate stoichiometry (C, H, N, Cl percentages) against theoretical values.
Cross-reference data with PubChem or ECHA databases for consistency .
Advanced Research Questions
Q. Q3. What strategies resolve enantiomeric impurities in this compound during asymmetric synthesis?
Methodological Answer: Enantiomeric resolution can be achieved via:
Chiral Chromatography : Use a chiral stationary phase (e.g., Chiralpak® IA or IB columns) with hexane/isopropanol mobile phases.
Diastereomeric Salt Formation : React the racemic amine with a chiral resolving agent (e.g., L-tartaric acid) to precipitate one enantiomer.
Enzymatic Resolution : Employ lipases or acylases to selectively catalyze the transformation of one enantiomer.
Validate resolution using polarimetry or chiral HPLC .
Q. Q4. How does the stability of this compound vary under different storage conditions?
Methodological Answer: Stability studies should assess:
- Temperature : Store at –20°C in airtight containers to prevent decomposition (monitor via accelerated stability testing at 40°C/75% RH).
- Light Sensitivity : Protect from UV light using amber glassware; perform photostability testing per ICH Q1B guidelines.
- pH Stability : Evaluate degradation kinetics in aqueous buffers (pH 1–12) using LC-MS to identify hydrolysis byproducts.
Degradation products may include deaminated alkanes or oxidized species .
Q. Q5. What advanced techniques characterize the interaction of this compound with biological targets (e.g., receptors)?
Methodological Answer:
Surface Plasmon Resonance (SPR) : Immobilize target receptors on sensor chips to measure binding affinity (K) in real time.
Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions.
Molecular Dynamics Simulations : Use software like GROMACS to model binding conformations and predict interaction hotspots.
Validate findings with in vitro functional assays (e.g., cAMP accumulation for GPCR targets) .
Data Contradictions and Troubleshooting
Q. Q6. How to address discrepancies in reported synthetic yields for this compound across studies?
Methodological Answer: Potential causes include:
- Reagent Purity : Ensure amines and reducing agents are freshly distilled to avoid side reactions.
- Workup Protocols : Differences in extraction (e.g., dichloromethane vs. ethyl acetate) may impact recovery.
- Analytical Variability : Standardize purity assessment methods (e.g., HPLC vs. TLC).
Replicate procedures from peer-reviewed syntheses (e.g., multi-step protocols from PubChem or ECHA) and document deviations meticulously .
Q. Q7. Why do some studies report neuropharmacological activity for this compound, while others do not?
Methodological Answer: Discrepancies may arise from:
- Receptor Selectivity : The compound may act on niche targets (e.g., trace amine-associated receptors) not screened in all studies.
- Concentration Dependence : Use dose-response curves (10–10 M) to identify threshold effects.
- Species Variability : Test in multiple models (e.g., murine vs. human cell lines) to confirm cross-species relevance.
Reference structurally similar compounds (e.g., 3,4-DMMA hydrochloride) for mechanistic hypotheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
